

Head-to-Head Comparison of Pegtarazimod with Other MPO Inhibitors

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Compound of Interest

Compound Name: Pegtarazimod

Cat. No.: B15573095

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This guide provides an objective comparison of **Pegtarazimod** (RLS-0071) with other myeloperoxidase (MPO) inhibitors, focusing on their mechanism of action, preclinical and clinical data, and experimental protocols. Myeloperoxidase is a key enzyme in neutrophils that contributes to oxidative stress and inflammation, making it a critical target in various inflammatory and autoimmune diseases.

Executive Summary

Pegtarazimod is a novel, dual-action anti-inflammatory peptide that inhibits both the complement system and myeloperoxidase.^{[1][2]} This differentiates it from other MPO inhibitors like AZD4831 and Verdiperstat, which primarily target MPO activity. While direct head-to-head clinical trials are not yet available, this guide consolidates existing data to facilitate a comparative analysis of their performance and therapeutic potential.

Mechanism of Action

Myeloperoxidase, predominantly found in the azurophilic granules of neutrophils, catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species, which, while crucial for pathogen defense, can also cause significant tissue damage in inflammatory conditions. MPO inhibitors aim to mitigate this damage by blocking the enzymatic activity of MPO.

Pegtarazimod exhibits a unique dual-targeting mechanism. It inhibits the classical and lectin pathways of the complement system and also targets MPO activity, thereby reducing the formation of neutrophil extracellular traps (NETs) and the generation of reactive oxygen species.[1][2] AZD4831 is an irreversible inhibitor of MPO, while Verdiperstat is also an irreversible and selective MPO inhibitor.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Pegtarazimod**, AZD4831, and Verdiperstat, focusing on their MPO inhibitory activity and clinical trial outcomes.

Table 1: In Vitro MPO Inhibition

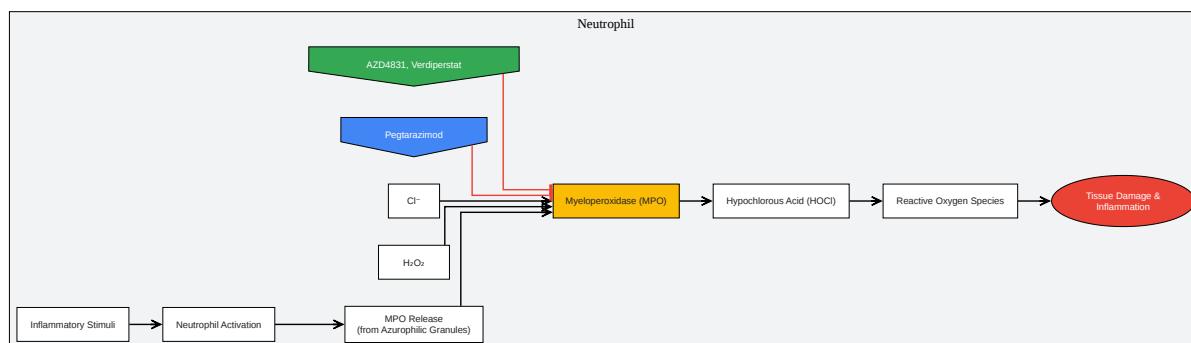
Compound	IC50 (MPO Inhibition)	Notes
Pegtarazimod (RLS-0071)	Not yet publicly disclosed	Preclinical studies have demonstrated significant reduction of MPO activity in vivo.[3]
AZD4831	1.5 nM[4]	
Verdiperstat	630 nM[5]	

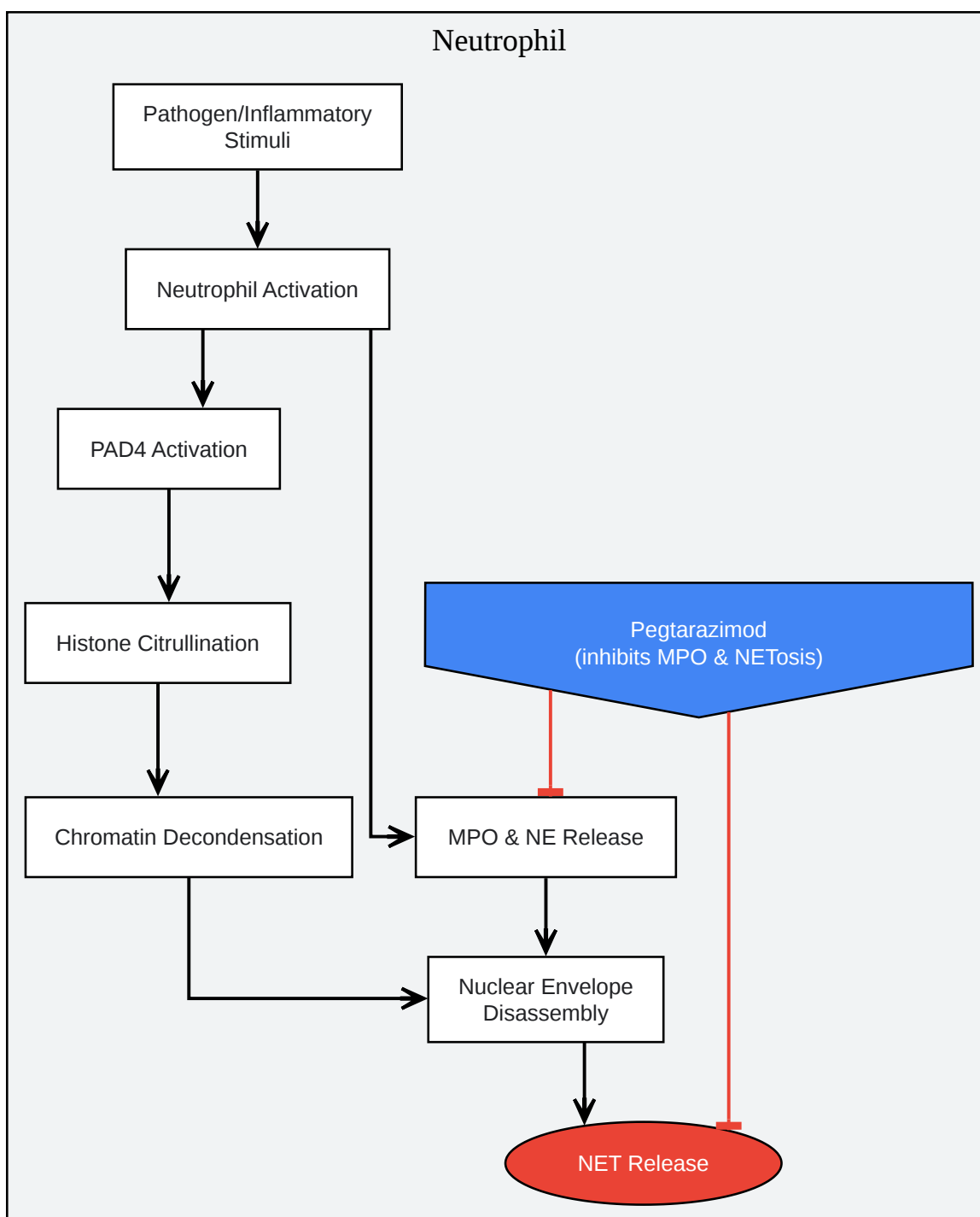
Table 2: Clinical Trial Overview

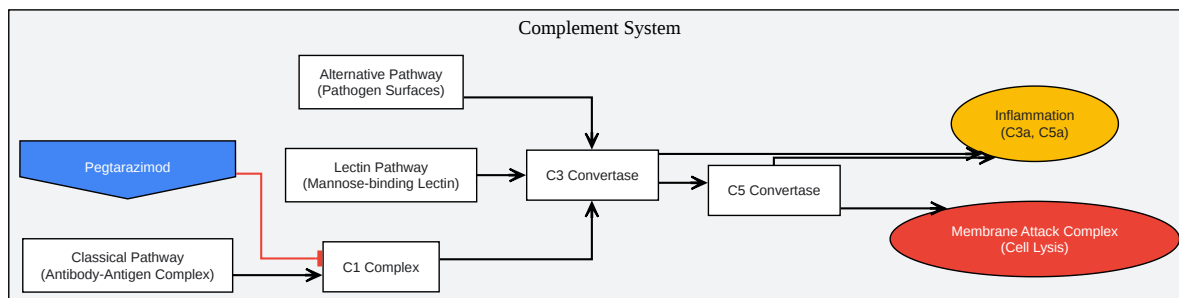
Compound	Indication(s)	Phase	Key Findings
Pegtarazimod (RLS-0071)	Acute Graft-versus-Host Disease (aGvHD), Hypoxic Ischemic Encephalopathy (HIE)	Phase 2	In a preclinical aGvHD model, Pegtarazimod significantly reduced serum MPO levels by approximately 50%. [3] The ongoing AURORA trial is evaluating its efficacy in steroid-refractory aGvHD. [6] [7] [8]
AZD4831	Heart Failure	Phase 2	The SATELLITE trial showed a >50% reduction in MPO activity from baseline. [4]
Verdiperstat	Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS)	Phase 3 (MSA), Phase 2/3 (ALS)	The Phase 3 M-STAR trial in MSA did not meet its primary endpoint. [9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways relevant to MPO inhibition.







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